2,4-Difluoro-3-methylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluoro-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMVSOQQHWTDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466801 | |

| Record name | 2,4-Difluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847502-90-3 | |

| Record name | 2,4-Difluoro-3-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847502-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-3-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 847502-90-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,4-Difluoro-3-methylbenzylamine: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2,4-Difluoro-3-methylbenzylamine, a fluorinated building block of increasing importance in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and a methyl group onto the benzylamine scaffold imparts unique physicochemical properties that can significantly enhance the pharmacological profile of therapeutic agents. This document details the compound's properties, outlines a robust synthetic pathway, discusses its applications as a key intermediate, and provides essential safety and handling protocols. The content is tailored for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical methodologies.

Physicochemical and Structural Properties

This compound, identified by the CAS number 847502-90-3 , is a substituted aromatic amine.[][2] The presence of two electron-withdrawing fluorine atoms and an electron-donating methyl group on the phenyl ring creates a unique electronic and steric environment. These substitutions are critical for modulating properties such as metabolic stability, binding affinity to biological targets, and bioavailability.[3]

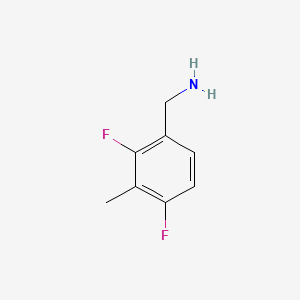

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 847502-90-3 | [][2] |

| Molecular Formula | C₈H₉F₂N | [] |

| Molecular Weight | 157.16 g/mol | [4] |

| IUPAC Name | (2,4-difluoro-3-methylphenyl)methanamine | [] |

| SMILES | CC1=C(C=CC(=C1F)CN)F | [] |

| InChI | InChI=1S/C8H9F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,4,11H2,1H3 | [] |

| InChIKey | LPMVSOQQHWTDRH-UHFFFAOYSA-N | [] |

Synthesis and Manufacturing Protocol

The synthesis of substituted benzylamines like this compound is a critical process for providing key intermediates for pharmaceutical manufacturing. A common and effective method involves the reductive amination of the corresponding aldehyde, 2,4-Difluoro-3-methylbenzaldehyde. This approach is favored for its high efficiency and yield.

The diagram below illustrates a generalized workflow for this synthetic transformation.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative procedure based on established chemical principles for reductive amination.

Materials:

-

2,4-Difluoro-3-methylbenzaldehyde (1 equivalent)[5]

-

Ammonia source (e.g., 25% aqueous ammonia)

-

Solvent (e.g., Isopropyl alcohol)

-

Catalyst (e.g., Raney Nickel)[6]

-

Hydrogen gas (H₂)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

-

Reactor Charging: A suitable high-pressure reactor is charged with the solvent (isopropyl alcohol), the ammonia source, and the Raney Nickel catalyst.[6]

-

Inerting: The reactor is flushed with nitrogen gas to remove air, followed by flushing with hydrogen gas.

-

Reaction Conditions: The mixture is heated to a specified temperature (e.g., 60-80°C) and pressurized with hydrogen gas to a designated pressure (e.g., 10 kg/cm ²).[6]

-

Substrate Addition: A solution of 2,4-Difluoro-3-methylbenzaldehyde dissolved in the reaction solvent is slowly fed into the reactor over several hours.

-

Reaction Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting aldehyde.

-

Cooling and Filtration: Upon completion, the reactor is cooled to room temperature, and the pressure is released. The reaction mixture is filtered to remove the catalyst.[6]

-

Workup and Purification: The filtrate is concentrated to remove the solvent and excess ammonia. The resulting crude product can then be purified by vacuum distillation to yield high-purity this compound.[6]

Applications in Drug Discovery and Medicinal Chemistry

The 2,4-difluorobenzylamine scaffold is a privileged structure in modern drug discovery, renowned for its role in enhancing the efficacy of therapeutic agents.[3] It is a key component in several approved antiviral drugs, particularly HIV-1 integrase inhibitors like dolutegravir and cabotegravir.[3] The fluorine atoms contribute to increased metabolic stability and improved binding affinity by forming favorable interactions within the target protein's active site.[3]

While this compound is a close analog, the addition of the methyl group at the 3-position serves as a critical tool for medicinal chemists to perform structure-activity relationship (SAR) studies. This modification allows for fine-tuning of the molecule's properties:

-

Steric Influence: The methyl group can provide a steric handle to probe the binding pocket of a target enzyme or receptor, potentially increasing selectivity or potency.

-

Lipophilicity Modulation: It can alter the compound's lipophilicity, which in turn affects its solubility, cell permeability, and overall pharmacokinetic profile.

-

Metabolic Blocking: The methyl group can be strategically placed to block potential sites of metabolic oxidation, thereby increasing the drug's half-life.

The diagram below illustrates how this benzylamine derivative can be incorporated into a generic pharmacophore to generate novel drug candidates.

Caption: Use of this compound as a building block in drug design.

Safety, Handling, and Storage

Core Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

-

Ventilation: Handle the compound in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe mist or vapors. Wash hands thoroughly after handling.[7]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[7]

-

Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and seek immediate medical attention.[7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

-

Storage: Store in a cool, well-ventilated place in a tightly sealed container.[7] Keep away from sources of ignition.[7]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern offers a strategic advantage for medicinal chemists aiming to optimize the properties of drug candidates. Understanding its synthesis, properties, and safe handling is essential for leveraging its full potential in the development of next-generation therapeutics. The methodologies and data presented in this guide serve as a foundational resource for researchers and developers working with this important chemical intermediate.

References

- Chemsrc. This compound | CAS#:847502-90-3. [Link]

- Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.

- PubChem. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244. [Link]

- Google Patents. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.

- PubChem. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148. [Link]

- Google Patents.

- PubChem. N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | C12H17F2N | CID 11820531. [Link]

- PubChem. 2,4-Difluoro-3-methylbenzonitrile | C8H5F2N | CID 11344119. [Link]

Sources

- 2. This compound | CAS#:847502-90-3 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Difluoro-3-methylbenzaldehyde | 847502-88-9 | FD67320 [biosynth.com]

- 6. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 2,4-Difluoro-3-methylbenzylamine

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-3-methylbenzylamine

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a fluorinated organic compound of significant interest to professionals in medicinal chemistry, drug discovery, and synthetic chemistry. The incorporation of fluorine atoms and a methyl group onto the benzylamine scaffold imparts unique electronic and steric properties, making it a valuable building block for developing novel therapeutic agents and functional materials. The strategic placement of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of parent molecules. This document details the compound's core chemical identifiers, summarizes its key physicochemical properties, outlines robust experimental protocols for its characterization, presents a plausible synthetic pathway, and discusses essential safety and handling procedures. The insights provided herein are intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in their research and development endeavors.

Core Chemical Identity

This compound, with the molecular formula C₈H₉F₂N, is a substituted benzylamine characterized by two fluorine atoms at positions 2 and 4, and a methyl group at position 3 of the benzene ring. This specific substitution pattern creates a distinct electronic and steric environment around the aminomethyl group, influencing its reactivity and interaction with biological targets.

| Identifier | Value | Source(s) |

| CAS Number | 847502-90-3 | [] |

| IUPAC Name | (2,4-Difluoro-3-methylphenyl)methanamine | [] |

| Molecular Formula | C₈H₉F₂N | [][2] |

| Molecular Weight | 157.16 g/mol | [3] |

| Canonical SMILES | CC1=C(C=CC(=C1F)CN)F | [][2] |

| InChI | InChI=1S/C8H9F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,4,11H2,1H3 | [][2] |

| InChIKey | LPMVSOQQHWTDRH-UHFFFAOYSA-N | [] |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its application, dictating its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, reliable predictions and comparisons with structurally similar compounds provide valuable insights.

| Property | Value / Expected Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | Analog Comparison[4] |

| Boiling Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Predicted XlogP | 1.3 | [2] |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, DCM) and insoluble in water. | Chemical Principles[4] |

| Predicted pKa | Basic (amine); specific value not determined. | Chemical Principles |

Partition Coefficient (LogP) and pKa

The predicted octanol-water partition coefficient (XlogP) of 1.3 suggests that this compound has moderate lipophilicity.[2] This is a critical parameter in drug design, as it influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The primary amine group imparts basicity to the molecule. The pKa of this group is crucial for understanding its ionization state at physiological pH, which affects receptor binding and cell membrane permeability.

Spectroscopic and Analytical Characterization

Confirming the identity, structure, and purity of this compound is paramount. A multi-technique analytical approach is necessary for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework and the electronic environment of each nucleus.

Expected Spectral Features:

-

¹H NMR: The spectrum would feature a singlet for the methyl protons (CH₃), a singlet for the benzylic protons (CH₂), and complex multiplets in the aromatic region for the two aromatic protons. The aromatic signals will exhibit coupling to each other (meta-coupling) and to the adjacent fluorine atoms (H-F coupling).

-

¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the benzylic carbon, and the six aromatic carbons. The carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling, and adjacent carbons will show smaller two-bond C-F couplings.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will exhibit coupling to each other and to nearby aromatic protons.

Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals in the ¹H spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants in all spectra to confirm the assigned structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula with high accuracy.

Predicted High-Resolution Mass Spectrometry Data:

| Adduct | Formula | Predicted m/z | Source(s) |

| [M+H]⁺ | C₈H₁₀F₂N⁺ | 158.07759 | [2] |

| [M+Na]⁺ | C₈H₉F₂NNa⁺ | 180.05953 | [2] |

| [M-H]⁻ | C₈H₈F₂N⁻ | 156.06303 | [2] |

Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 100-500 Da). For HRMS, use a TOF or Orbitrap analyzer.

-

Analysis: Compare the observed accurate mass of the molecular ion with the theoretical mass calculated for the formula C₈H₉F₂N to confirm its elemental composition.

Chromatographic Purity Assessment

Assessing the purity of the compound is a critical quality control step. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the standard method for this purpose.

Protocol for RP-HPLC Purity Analysis:

-

Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Instrumentation: Use a standard HPLC system equipped with a C18 column, a UV detector, and a gradient pump.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: A typical gradient would be 5% to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Synthesis and Reactivity

As a bespoke building block, a reliable synthetic route is essential. While specific literature for this compound is sparse, a plausible pathway can be designed based on established organic chemistry principles, such as those used for the synthesis of the closely related 2,4-difluorobenzylamine.[5][6][7]

Representative Synthetic Workflow

A logical approach involves the formylation of 1,3-difluoro-2-methylbenzene followed by reductive amination. This strategy provides a direct and efficient route to the target primary amine.

-

Step 1: Formylation. The starting material, 1,3-difluoro-2-methylbenzene, can be converted to the key intermediate, 2,4-difluoro-3-methylbenzaldehyde. This can be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with N,N-dimethylformamide (DMF).

-

Step 2: Reductive Amination. The resulting aldehyde is then converted to the target benzylamine. This is commonly achieved via one-pot reductive amination, where the aldehyde reacts with an ammonia source (like ammonium acetate) and a reducing agent (like sodium cyanoborohydride or sodium triacetoxyborohydride) to form the amine.

Chemical Reactivity

The primary amine functionality is the main site of reactivity, making the compound an excellent building block for further elaboration. It readily participates in standard amine reactions, including:

-

Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or anhydrides.

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides.

-

Schiff Base Formation: Condensation with aldehydes and ketones.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the structurally similar 2,4-difluorobenzylamine should be used as a primary guide for handling.[8][9] This class of compounds must be treated as hazardous.

-

Hazard Identification: Assumed to be a corrosive material that can cause severe skin burns and eye damage.[10] It may be harmful if inhaled or ingested.[8]

-

Handling:

-

All manipulations should be performed in a well-ventilated chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8]

-

Avoid breathing vapors or mists.[8]

-

Ensure eyewash stations and safety showers are readily accessible.[11]

-

-

Storage:

Conclusion

This compound is a strategically designed chemical building block with significant potential in drug discovery and materials science. Its unique combination of fluorine and methyl substituents provides a valuable tool for chemists to modulate the physicochemical and pharmacological properties of target molecules. This guide has provided a detailed overview of its chemical identity, properties, characterization methods, and a plausible synthetic route. By adhering to the outlined analytical protocols and safety precautions, researchers can confidently and effectively integrate this compound into their synthetic programs.

References

- ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE.

- The Royal Society of Chemistry. (2014). Electronic Supplementary Information.

- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- BenchChem. (2025). physicochemical properties of 2,4-Difluorobenzylamine.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). 2,4-Difluorobenzylamine. National Center for Biotechnology Information.

- BOC Sciences. (n.d.). CAS 847502-90-3 this compound.

- Fisher Scientific. (2024). SAFETY DATA SHEET 3-Fluoro-4-methylbenzylamine.

- Chemsrc. (n.d.). This compound.

- Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.

- Google Patents. (n.d.). Synthetic method of 2,4-difluorobenzene methylamine.

- Google Patents. (n.d.). Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.

- PubChemLite. (n.d.). 2,4-difluoro-3-methoxybenzylamine (C8H9F2NO).

- Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.

- NIST Mass Spectrometry Data Center. (n.d.). Rearrangement of The TMS ester of 4-Difluoromethoxy-N-methylbenzylamine and analogs in EI mass spectra.

- PubChemLite. (n.d.). 2,4-difluoro-3-methylbenzenemethanamine (C8H9F2N).

- PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. National Center for Biotechnology Information.

- PubChem. (n.d.). 2,6-Difluoro-3-methylbenzylamine. National Center for Biotechnology Information.

- PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.

- MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

- PubChemLite. (n.d.). 2,4-difluoro-3-methylbenzonitrile (C8H5F2N).

Sources

- 2. PubChemLite - 2,4-difluoro-3-methylbenzenemethanamine (C8H9F2N) [pubchemlite.lcsb.uni.lu]

- 3. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aosc.in [aosc.in]

- 5. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 6. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]

- 7. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.es [fishersci.es]

An In-Depth Technical Guide to 2,4-Difluoro-3-methylbenzylamine: Structure, Properties, and Synthesis

Abstract: This technical guide provides a comprehensive overview of 2,4-Difluoro-3-methylbenzylamine, a fluorinated organic compound of increasing interest to the pharmaceutical and agrochemical industries. Fluorinated building blocks are critical in modern drug discovery for their ability to enhance key molecular properties such as metabolic stability, bioavailability, and binding affinity.[1][2] This document details the molecular structure, physicochemical properties, a validated synthetic workflow with mechanistic insights, anticipated spectroscopic data, and essential safety protocols for this compound. The content is tailored for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental identity and physical characteristics. These data govern everything from reaction stoichiometry and solvent selection to purification strategies and storage conditions.

Core Identification Data

Precise identification is critical for regulatory compliance, literature searches, and unambiguous communication in a research setting. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | (2,4-difluoro-3-methylphenyl)methanamine | [] |

| CAS Number | 847502-90-3 | [][4] |

| Molecular Formula | C₈H₉F₂N | [][5] |

| SMILES | CC1=C(C=CC(=C1F)CN)F | [][5] |

| InChI | InChI=1S/C8H9F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,4,11H2,1H3 | [][5] |

Molecular Structure and Weight

The arrangement of atoms in this compound features a benzene ring substituted with two fluorine atoms, a methyl group, and an aminomethyl group. The specific ortho and para positioning of the fluorine atoms relative to the aminomethyl group, combined with the adjacent methyl group, creates a unique electronic and steric profile that is valuable for modulating interactions with biological targets.

Physicochemical Properties

The compound's physical properties are essential for predicting its behavior in various solvents and reaction conditions. While extensive experimental data for this specific molecule is not widely published, key values can be calculated or inferred from closely related analogs.

| Property | Value | Source(s) |

| Molecular Weight | 157.16 g/mol | [6] |

| Monoisotopic Mass | 157.07031 Da | [5] |

| Predicted XlogP | 1.3 | [5] |

| Appearance | Colorless to light yellow liquid (inferred) | [1] |

The Strategic Role of Fluorination in Drug Design

The inclusion of fluorine atoms in bioactive molecules is a cornerstone of modern medicinal chemistry, and the subject compound is a prime example of a strategically fluorinated building block.[2] The two fluorine atoms on the phenyl ring are not merely passive substituents; they actively modulate the molecule's properties in several beneficial ways:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life and bioavailability.[1]

-

Receptor Binding Affinity: Fluorine is highly electronegative and can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions within a protein's binding pocket, often leading to enhanced potency.

-

Lipophilicity and Permeability: Strategic fluorination can fine-tune a molecule's lipophilicity (LogP). While highly fluorinated motifs can increase lipophilicity, the introduction of one or two fluorine atoms can lower the pKa of nearby basic groups (like the benzylamine), which can influence solubility and cell membrane permeability.

The use of the related compound, 2,4-difluorobenzylamine, as a key intermediate in the synthesis of the anti-AIDS drug Dolutegravir underscores the pharmaceutical relevance of this substitution pattern.[1][7][8]

Synthesis and Mechanistic Rationale

A reliable and scalable synthesis is paramount for the practical application of any chemical building block. While multiple routes to benzylamines exist, the catalytic reduction of the corresponding benzonitrile is a robust and high-yielding method well-suited for industrial production.

Retrosynthetic Analysis

The most direct and logical synthetic disconnection for this compound is the reduction of the amine, leading back to the commercially available or readily synthesized 2,4-Difluoro-3-methylbenzonitrile. This approach avoids the multiple steps and potentially harsh reagents associated with methods starting from toluene analogs.

Recommended Synthetic Protocol: Catalytic Hydrogenation of 2,4-Difluoro-3-methylbenzonitrile

This protocol describes the reductive amination of 2,4-Difluoro-3-methylbenzonitrile using hydrogen gas and a metal catalyst. The choice of Raney Nickel is based on its proven efficacy, cost-effectiveness, and extensive documentation for this type of transformation.[9] The presence of ammonia helps to minimize the formation of secondary amine byproducts.

Reaction: C₈H₅F₂N (nitrile) + 2H₂ --[Raney Ni, NH₃]--> C₈H₉F₂N (amine)

Detailed Step-by-Step Methodology

-

Rationale for Reagent Choices:

-

Solvent (Isopropanol/Ethanol): An alcohol is chosen for its ability to dissolve the starting nitrile and for its compatibility with the catalyst and reaction conditions.

-

Catalyst (Raney Nickel): A highly active hydrogenation catalyst. It is crucial to handle it as a slurry in a solvent as it can be pyrophoric when dry.

-

Ammonia (Aqueous): Added to suppress the formation of the secondary amine impurity, (bis(2,4-difluoro-3-methylbenzyl)amine), by competing for reaction with the intermediate imine.

-

-

Protocol:

-

Reactor Setup: To a high-pressure hydrogenation reactor, charge Raney Nickel (e.g., 5-10 wt% of the nitrile) as a slurry in isopropanol.

-

Atmosphere Inerting: Seal the reactor and flush thoroughly with nitrogen gas (3 cycles) to remove all oxygen, which can deactivate the catalyst.

-

Charge Reagents: Add a solution of 2,4-Difluoro-3-methylbenzonitrile (1.0 eq) in isopropanol and aqueous ammonia (e.g., 25% solution, 3-5 eq).

-

Hydrogenation: Flush the reactor with hydrogen gas (3 cycles). Pressurize the reactor with hydrogen to the target pressure (e.g., 5-10 bar / 75-150 psi).[9]

-

Reaction Execution: Heat the mixture to 60-80°C with vigorous stirring.[9] The reaction progress can be monitored by the cessation of hydrogen uptake or by in-process sampling and analysis (GC or LC-MS).

-

Workup and Isolation: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the Raney Nickel catalyst. Wash the filter cake with isopropanol. Caution: Do not allow the filter cake to dry. It should be quenched immediately with water.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonia. The resulting crude oil can be purified by vacuum distillation to yield the final product as a clear liquid.

-

Synthesis Workflow Visualization

Anticipated Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a suite of spectroscopic analyses is required. Based on the molecular structure, the following spectral features are expected.

-

¹H NMR: The spectrum should show distinct signals for the methyl protons (a singlet around 2.2-2.4 ppm), the benzylic CH₂ protons (a singlet around 3.8-4.0 ppm), the amine NH₂ protons (a broad singlet that is D₂O exchangeable), and two aromatic protons in the 6.8-7.5 ppm region, exhibiting complex splitting patterns due to H-H and H-F coupling.

-

¹³C NMR: The spectrum will display 8 distinct carbon signals. The carbons attached to fluorine (C2 and C4) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). The carbons adjacent to the fluorinated positions will also show smaller two- or three-bond C-F couplings.[10]

-

¹⁹F NMR: Two distinct signals are expected, one for each unique fluorine environment (F2 and F4), likely appearing as multiplets due to coupling with aromatic protons.

-

Mass Spectrometry (MS): In ESI+ mode, the spectrum should show a prominent protonated molecular ion [M+H]⁺ at m/z 158.0776.[5]

Safety, Handling, and Storage

| Safety Aspect | Guideline | Source(s) |

| GHS Classification | Danger: Causes severe skin burns and eye damage. | [12] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with face shield, and a lab coat. | [11] |

| Handling | Use only under a chemical fume hood. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. | [11] |

| Storage | Store in a dry, cool, and well-ventilated area. Keep the container tightly closed. Store locked up. | [11] |

| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides. | [11] |

| First Aid (Skin/Eye Contact) | Immediately flush skin or eyes with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | [11] |

References

- 2,6-Difluoro-3-methylbenzylamine. PubChem. [Link]

- N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine. PubChem. [Link]

- The synthetic method of 2,4 difluoro benzene methanamines.

- Safety D

- CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine.

- This compound. Chemsrc. [Link]

- 2,4-Difluorobenzylamine. PubChem. [Link]

- CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.

- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

- 2,4-difluoro-3-methylbenzenemethanamine (C8H9F2N). PubChemLite. [Link]

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

- N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

- 2,4-difluoro-3-methoxybenzylamine (C8H9F2NO). PubChemLite. [Link]

- 2,4-Difluoro-3-methylbenzonitrile. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 4. This compound | CAS#:847502-90-3 | Chemsrc [chemsrc.com]

- 5. PubChemLite - 2,4-difluoro-3-methylbenzenemethanamine (C8H9F2N) [pubchemlite.lcsb.uni.lu]

- 6. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 8. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]

- 9. 2,4-Difluorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data for 2,4-Difluoro-3-methylbenzylamine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Difluoro-3-methylbenzylamine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound and require a thorough understanding of its structural and electronic properties as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols.

Introduction

This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science. Its biological activity and chemical reactivity are intrinsically linked to its molecular structure. Spectroscopic techniques are indispensable tools for elucidating and confirming this structure, providing a unique fingerprint of the molecule. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the benzene ring and the integrity of the benzylamine moiety.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1] Other suitable solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆.[1][2]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Data:

The expected chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the methyl and aminomethyl groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H (H-5) | 6.8 - 7.0 | Doublet of doublets | JH-F, JH-H | 1H |

| Aromatic-H (H-6) | 7.0 - 7.2 | Triplet of doublets | JH-F, JH-H | 1H |

| CH₂ (benzyl) | ~3.8 | Singlet | - | 2H |

| CH₃ (methyl) | ~2.2 | Triplet | JH-F | 3H |

| NH₂ (amine) | 1.5 - 2.0 | Broad singlet | - | 2H |

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg) in the same deuterated solvent is preferred for ¹³C NMR to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Use proton broadband decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required.

Predicted ¹³C NMR Data:

The chemical shifts of the aromatic carbons are significantly affected by the fluorine substituents due to large C-F coupling constants.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-CNH₂ | 140 - 145 | Triplet |

| C-F (C-2) | 158 - 162 | Doublet |

| C-CH₃ | 120 - 125 | Doublet of doublets |

| C-F (C-4) | 160 - 164 | Doublet |

| C-H (C-5) | 115 - 120 | Doublet |

| C-H (C-6) | 125 - 130 | Singlet |

| CH₂ (benzyl) | ~45 | Singlet |

| CH₃ (methyl) | ~15 | Quartet |

NMR Experimental Workflow:

Caption: Workflow for FT-IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: For a relatively small and volatile molecule like this compound, Electron Ionization (EI) is a suitable hard ionization technique that will provide fragmentation information. [3][4][5][6][7]Electrospray Ionization (ESI), a softer technique, can also be used, which would primarily show the protonated molecular ion. [4][5][6]3. Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Predicted Mass Spectrum Data (EI):

The molecular formula is C₈H₉F₂N, and the monoisotopic mass is approximately 157.07 g/mol . [8]

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 157 | [M]⁺ | Molecular ion |

| 156 | [M-H]⁺ | Loss of a hydrogen atom |

| 142 | [M-NH]⁺ | Loss of an imine radical |

| 127 | [M-CH₂NH₂]⁺ | Benzylic cleavage, loss of the aminomethyl radical |

| 109 | [C₇H₄F₂]⁺ | Further fragmentation of the aromatic ring |

Mass Spectrometry Workflow:

Caption: General workflow for mass spectrometry analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the connectivity of the carbon-hydrogen framework and the substitution pattern of the aromatic ring. IR spectroscopy identifies the key functional groups, including the amine and fluoro substituents. Mass spectrometry determines the molecular weight and provides insights into the molecule's stability and fragmentation pathways. Together, these techniques offer a robust method for the unambiguous identification and structural verification of this compound, which is essential for its application in research and development.

References

- Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

- ACD/Labs. (2023, August 23).

- University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]

- Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. [Link]

- Emory University.

- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

- PubMed. (1993, March 9). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. [Link]

- PubMed. (2015, August 19). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

- Unknown.

- PubMed Central. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [Link]

- The Royal Society of Chemistry.

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

- LPD Lab Services Ltd.

- IDEAS/RePEc. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. [Link]

- ResearchGate. (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a. [Link]

- Polymer Chemistry Characterization Lab.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). [Link]

- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- The Royal Society of Chemistry.

- Unknown. 4. 13C NMR Spectroscopy. [Link]

- American Chemical Society. (2016, March 4). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

- NIST Mass Spectrometry Data Center. Rearrangement of The TMS ester of 4-Difluoromethoxy-N-methylbenzylamine and analogs in EI mass spectra. [Link]

- PubChem. 2,4-Difluoro-3-methylbenzonitrile. [Link]

- ResearchGate. FT-IR spectrum of (R)-R-methylbenzylamine. [Link]

- ResearchGate. The second order effects in 13 C NMR spectra of 3a and 3b. [Link]

- PubChem. 2,6-Difluoro-3-methylbenzylamine. [Link]

- EPFL.

- NIST WebBook. Benzenemethanamine, 3-methyl-. [Link]

- SpectraBase. N-(3-Trifluoromethylbenzyl)-4-methylbenzylamine - Optional[Vapor Phase IR] - Spectrum. [Link]

- PubChemLite. 2,6-difluoro-3-methylbenzylamine (C8H9F2N). [Link]

- PubChemLite. 2,4-difluoro-3-methylbenzaldehyde (C8H6F2O). [Link]

- SpectraBase. DL-4-Fluoro-α-methylbenzylamine - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. NMR 溶剂 [sigmaaldrich.com]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. bitesizebio.com [bitesizebio.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 6. pharmafocuseurope.com [pharmafocuseurope.com]

- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 8. 2,6-Difluoro-3-methylbenzylamine | C8H9F2N | CID 2774148 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 2,4-Difluoro-3-methylbenzylamine in Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Difluoro-3-methylbenzylamine (CAS No. 847502-90-3), a key intermediate in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper establishes a robust predictive framework based on its fundamental physicochemical properties, the principles of solvent-solute interactions, and solubility data from structurally analogous compounds. This guide offers researchers, scientists, and drug development professionals the theoretical foundation and practical methodologies required to effectively utilize this compound in various solvent systems. We present detailed protocols for both qualitative and quantitative solubility determination and discuss critical factors influencing solubility, such as temperature and pH.

Introduction and Physicochemical Profile

This compound is a substituted benzylamine derivative whose utility in organic synthesis is growing. The presence of two electron-withdrawing fluorine atoms, a methyl group, and a basic primary amine function imparts a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding its interaction with different organic solvents is paramount for optimizing reaction conditions, purification processes like crystallization and chromatography, and formulation development.

A thorough understanding of the molecule's intrinsic properties is the foundation for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 847502-90-3 | [] |

| Molecular Formula | C₈H₉F₂N | [2] |

| Molecular Weight | 157.16 g/mol | [2] |

| Density | 1.172 g/cm³ | [2] |

| Boiling Point | 198.4 °C at 760 mmHg | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.43 | [2] |

| pKa (Predicted) | ~8.6 (amine) | [3] |

The LogP value of 2.43 indicates a moderate lipophilic character, suggesting that while the molecule has some affinity for nonpolar environments, the polar amine group will significantly influence its solubility. The basicity of the amine group is a critical feature, allowing for salt formation in acidic media, which drastically alters solubility in protic solvents.

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle that the Gibbs free energy of the system must decrease upon mixing. This is practically interpreted through the widely applied rule, "like dissolves like".[4][5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another.

For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The primary amine (-NH₂) group can act as both a hydrogen bond donor and acceptor. This is a dominant factor for its solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, THF).

-

Dipole-Dipole Interactions: The fluorine atoms create a significant dipole moment in the aromatic ring, enhancing interactions with other polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): The benzyl ring and methyl group contribute to nonpolar character, allowing for interactions with nonpolar solvents.

The overall solubility in a given solvent is a balance of the energy required to break the solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

Predicted Solubility Profile

Based on the physicochemical properties and theoretical principles, a qualitative solubility profile can be predicted. This is further informed by the known solubility of the close structural analog, 2,4-difluorobenzylamine (CAS 72235-52-0), which is reported to be soluble in organic solvents like ethanol, methanol, and dichloromethane, but insoluble in water.[3][6]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine group can form strong hydrogen bonds with the hydroxyl group of alcohols. The "like dissolves like" principle applies well here.[5] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN) | High to Moderate | Solvents like DCM offer strong dipole-dipole interactions. THF and acetone can act as hydrogen bond acceptors for the amine protons. Acetonitrile is polar but a weaker hydrogen bond acceptor, potentially resulting in slightly lower solubility.[7] |

| Nonpolar | Hexane, Toluene | Low to Moderate | The aromatic ring and methyl group provide some nonpolar character, allowing for solubility in solvents like toluene through π-stacking and van der Waals forces. Solubility in aliphatic hydrocarbons like hexane is expected to be lower. |

| Aqueous | Water | Insoluble | The molecule's overall lipophilicity (LogP > 2) and the large organic backbone outweigh the polarity of the amine group, leading to insolubility in water at neutral pH.[6] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic amine group will be protonated to form a benzylaminium salt (R-NH₃⁺Cl⁻). This ionic salt is highly polar and will readily dissolve in water.[8][9] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The compound is not acidic and will not react with a base; its insolubility in water will be maintained.[9] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental determination is necessary. The following protocols provide standardized methods for both qualitative and quantitative assessment.

Protocol for Qualitative Solubility Assessment

This method is rapid and useful for solvent screening and for understanding the compound's acidic/basic nature.[8][9]

Methodology:

-

Preparation: Dispense approximately 25 mg of this compound into a series of clean, dry test tubes.

-

Solvent Addition: To each tube, add 0.75 mL of a single test solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, hexane) in 0.25 mL increments.

-

Agitation: After each addition, vigorously agitate the tube for 10-20 seconds using a vortex mixer.

-

Observation: Visually inspect the mixture for complete dissolution. A compound is deemed "soluble" if it dissolves completely. If any solid remains, it is "insoluble."

-

Confirmation (for acid/base tests): For the tube where the compound dissolved in 5% HCl, neutralize the solution by adding 5% NaOH dropwise until the solution is basic. The reappearance of a precipitate confirms that solubility was due to salt formation.[9]

Caption: Workflow for qualitative solubility determination.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This is a classic and reliable method for determining equilibrium solubility, though it can be time-consuming.[10]

Methodology:

-

Supersaturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask or vial. The goal is to create a saturated solution with undissolved solid remaining.

-

Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Alternatively, centrifuge the sample to pellet the solid.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. Take care not to disturb the solid phase.

-

Quantification: Analyze the concentration of the solute in the supernatant using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy) against a calibration curve.

-

Calculation: Express the solubility in standard units, such as g/100 mL or mol/L.

Caption: Workflow for quantitative solubility measurement.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately lipophilic primary amine. It is predicted to be highly soluble in polar organic solvents, particularly protic solvents like alcohols, and moderately soluble in polar aprotic and aromatic solvents. Its solubility in nonpolar aliphatic solvents is expected to be limited. Crucially for practical applications, its basicity renders it soluble in aqueous acidic solutions due to the formation of a water-soluble salt, while it remains insoluble in neutral or basic aqueous media. The experimental protocols provided herein offer robust methods for confirming these predictions and generating the precise quantitative data needed for process development and scientific research.

References

- Chemsrc. (2025). This compound | CAS#:847502-90-3.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ANGEEL OAK SPECIALITY CHEMTECH. (n.d.). 2,4-DIFLUOROBENZYLAMINE.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- PubChem. (n.d.). Benzylamine. National Institutes of Health.

- PubChem. (n.d.). 2,6-Difluoro-3-methylbenzylamine. National Institutes of Health.

- PubChem. (n.d.). 2,4-Difluorobenzylamine. National Institutes of Health.

- PubChem. (n.d.). N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine. National Institutes of Health.

- Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.

- Jessop, P. G., et al. (2012). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Molecules.

- Royal Society of Chemistry. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.

- ChemRxiv. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents.

- Valavi, M., et al. (2025). Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. ResearchGate.

- Wikipedia. (n.d.). Benzylamine.

- Potter, G. A., et al. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.

- Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction...

- PubChem. (n.d.). 2,4-Difluoro-3-methylbenzonitrile. National Institutes of Health.

Sources

- 2. This compound | CAS#:847502-90-3 | Chemsrc [chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. aosc.in [aosc.in]

- 7. mdpi.com [mdpi.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. youtube.com [youtube.com]

A Comprehensive Technical Guide on the Stability and Storage of 2,4-Difluoro-3-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Benzylamines in Drug Discovery

2,4-Difluoro-3-methylbenzylamine belongs to a class of fluorinated organic compounds that have become indispensable in the pharmaceutical industry. The introduction of fluorine atoms into organic molecules can significantly enhance metabolic stability and improve pharmacokinetic properties.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high thermal and chemical stability of these compounds.[3] As such, α-substituted benzylamines are prevalent in a wide array of biologically active compounds and are considered privileged motifs in medicinal chemistry.[4][5][6] The stability of these reagents is paramount, as degradation can lead to impurities that may compromise experimental outcomes and the safety of resulting drug candidates.

Chemical Profile and Intrinsic Stability of this compound

The inherent stability of this compound is largely attributed to the strong carbon-fluorine bonds on the aromatic ring.[1][3] These bonds are significantly stronger than carbon-hydrogen bonds, making the aromatic core less susceptible to metabolic degradation.[2] However, the benzylamine moiety introduces a reactive site that requires careful consideration during storage and handling. The primary amine group is nucleophilic and can react with various electrophiles.

Key Structural Features Influencing Stability:

-

Fluorine Substitution: The two fluorine atoms increase the oxidative stability of the benzene ring.

-

Methyl Group: The methyl group can be a site for oxidation, although this is generally less favorable than reactions involving the amine.

-

Benzylamine Moiety: The primary amine is the most reactive functional group, susceptible to oxidation and reaction with acids, acid chlorides, and other electrophiles.[7]

Factors Affecting the Stability of this compound

To ensure the long-term viability of this compound, it is crucial to control the environmental conditions that can promote degradation. The following factors are of primary concern:

-

Temperature: Elevated temperatures can accelerate decomposition reactions. While fluorinated compounds exhibit high thermal stability, prolonged exposure to heat should be avoided.[3]

-

Light: Similar to many organic compounds, exposure to UV light can provide the energy to initiate degradation pathways.

-

Air (Oxygen): The primary amine group can be susceptible to oxidation in the presence of atmospheric oxygen.

-

Moisture: While the compound itself is immiscible with water, the presence of moisture can facilitate certain degradation reactions.[8]

-

Incompatible Materials: As a basic compound, this compound will react with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[7] It is also important to avoid contact with carbon dioxide, which can lead to the formation of carbamates.[7]

The interplay of these factors can be visualized in the following diagram:

Caption: Factors leading to the degradation of this compound.

Recommended Storage Conditions

Based on the chemical properties and potential degradation pathways, the following storage conditions are recommended to maintain the purity and stability of this compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C | Refrigeration slows down potential degradation reactions.[9] |

| Atmosphere | Under an inert gas (e.g., Argon or Nitrogen) | Prevents oxidation of the amine functionality.[10] |

| Light Exposure | Store in a dark place | Amber glass or opaque containers protect the compound from light-induced degradation. |

| Container | Tightly sealed container | Prevents exposure to air and moisture.[7][9] |

| Moisture | Sealed in a dry environment | Minimizes hydrolysis and other moisture-facilitated reactions. |

Experimental Protocols for Handling

Adherence to proper handling procedures is as critical as maintaining optimal storage conditions. The following protocols are designed to minimize contamination and degradation during use.

Protocol 1: Aliquoting and Dispensing

-

Preparation: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture from the air into the cold compound.

-

Inert Atmosphere: If possible, perform all transfers inside a glove box or under a steady stream of an inert gas like argon or nitrogen.

-

Dispensing: Use clean, dry syringes or pipettes for transferring the liquid. Avoid introducing any contaminants into the main stock bottle.

-

Sealing: After dispensing, purge the headspace of the container with an inert gas before tightly resealing the cap.

-

Storage: Promptly return the main container to the recommended storage conditions (2°C to 8°C).

This workflow can be represented as follows:

Caption: Recommended workflow for handling this compound.

Safety and Handling Precautions

This compound is a corrosive material that can cause severe skin burns and eye damage.[11][12] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[8]

Conclusion

The stability of this compound is robust under the appropriate conditions, owing to the presence of the strong carbon-fluorine bonds.[1][3] However, the reactivity of the benzylamine moiety necessitates careful control of the storage environment. By adhering to the recommendations outlined in this guide—specifically, refrigeration, storage under an inert atmosphere, and protection from light and moisture—researchers can ensure the long-term integrity of this important chemical building block, thereby safeguarding the reliability and reproducibility of their scientific endeavors.

References

- Wikipedia. Organofluorine chemistry. Wikipedia. [Link]

- American Chemical Society. (2023). Fluorinated Organic Compounds How to Imagine a Future.

- Feng, P. Y. (1958).

- Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

- Chemsrc. This compound. Chemsrc. [Link]

- Kramer, S. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. [Link]

- Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-4-methylbenzylamine. Fisher Scientific. [Link]

- Kramer, S. (2018).

- PubChem. N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine. PubChem. [Link]

- American Chemical Society. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.

- ResearchGate. (2014). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate.

- National Center for Biotechnology Information. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

- PubChemLite. 2,4-difluoro-3-methylbenzenemethanamine (C8H9F2N). PubChemLite. [Link]

- PubChem. 2,4-Difluoro-3-methylbenzonitrile. PubChem. [Link]

- PubChem. 2,6-Difluoro-3-methylbenzylamine. PubChem. [Link]

- PubChem. 2,4-Difluorobenzylamine. PubChem. [Link]

- PubChemLite. 2,4-difluoro-3-methylbenzonitrile (C8H5F2N). PubChemLite. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 4. Practical Synthesis of α-Substituted Primary Benzylamines - ChemistryViews [chemistryviews.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.es [fishersci.es]

- 9. 2,4-Difluoro-3-methylbenzaldehyde | 847502-88-9 | FD67320 [biosynth.com]

- 10. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]

- 11. N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | C12H17F2N | CID 11820531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,4-Difluorobenzylamine | C7H7F2N | CID 2733244 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Fluorine Substitution in Benzylamine Properties

Introduction: The Strategic Value of Fluorine in Benzylamine Scaffolds

Benzylamine, a fundamental structural motif in numerous biologically active compounds, serves as a versatile scaffold in medicinal chemistry. Its modification offers a pathway to modulate pharmacological properties. Among the vast arsenal of chemical modifications, the substitution of hydrogen with fluorine has emerged as a uniquely powerful strategy.[1][2] Fluorine, despite being the smallest halogen, possesses the highest electronegativity, creating a C-F bond that is both strong and highly polarized.[1][2] This distinction allows for subtle yet profound alterations to a molecule's physicochemical and pharmacokinetic profile.

In the context of benzylamine, introducing fluorine to the aromatic ring or the benzylic position can strategically influence its basicity (pKa), lipophilicity, conformational preferences, and metabolic stability.[1][3][4] These modifications are not merely incremental tweaks; they are pivotal in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately enhancing its therapeutic efficacy and safety profile.[1][4] This guide provides an in-depth exploration of the multifaceted roles of fluorine substitution in benzylamine, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the underlying chemical principles, their direct consequences on pharmacokinetic and pharmacodynamic behavior, and practical synthetic methodologies.

Part 1: The Physicochemical Transformation of Benzylamine by Fluorine

The introduction of fluorine instigates a cascade of changes in the fundamental properties of the benzylamine molecule. Understanding these shifts is critical to predicting the downstream effects on biological activity.

Electronic Effects and Basicity (pKa) Modulation

Fluorine's potent electron-withdrawing inductive effect (-I effect) is a dominant feature that significantly alters the electron density of the benzylamine scaffold.[1][5] When substituted on the aromatic ring, fluorine pulls electron density away from the benzylic carbon and, consequently, from the amino group. This reduction in electron density on the nitrogen atom makes the lone pair less available for protonation, thereby decreasing the basicity of the amine.

This pKa reduction is a crucial tool for drug designers.[3] A lower pKa can reduce unwanted ionization at physiological pH, which often leads to improved membrane permeability and better oral bioavailability.[2][6] The magnitude of the pKa shift is dependent on the position and number of fluorine substituents, with ortho- and para-positions typically exerting a more substantial influence than the meta-position due to resonance effects.[7] While fluorine is strongly inductively withdrawing, it can also act as a weak π-electron donor through its lone pairs, a mesomeric effect that slightly counteracts the inductive pull, particularly at the ortho and para positions.[7]

Impact on Lipophilicity and Conformation

The effect of fluorine on lipophilicity (commonly measured as logP) is highly context-dependent. A single fluorine atom is often considered a "lipophilic hydrogen isostere," and its substitution for hydrogen typically increases the logP of the molecule.[2] This increased lipophilicity can enhance membrane permeability and, in some cases, improve binding to hydrophobic pockets of target proteins.[6][8] However, excessive fluorination can lead to overly lipophilic compounds with poor aqueous solubility.[1]

Furthermore, fluorine substitution, particularly at the ortho-position, can impose significant conformational constraints on the benzylamine side chain.[9] Studies on 2-fluorobenzylamine have shown that an intramolecular hydrogen bond can form between the fluorine atom and a hydrogen on the amino group, stabilizing a specific conformation.[9] This ability to enforce a preferred bioactive conformation can be leveraged to increase binding affinity and selectivity for a biological target.[1]

Table 1: Comparative Physicochemical Properties of Fluorinated Benzylamine Isomers

| Compound | Position of F | pKa (Predicted) | logP (Predicted) | Key Physicochemical Impact |

| Benzylamine | N/A | 9.34 | 1.09 | Baseline reference |

| 2-Fluorobenzylamine | Ortho | ~8.8 | ~1.3 | Significant pKa reduction; potential for intramolecular H-bonding and conformational restriction.[9] |

| 3-Fluorobenzylamine | Meta | ~9.0 | ~1.3 | Moderate pKa reduction due to inductive effect. |

| 4-Fluorobenzylamine | Para | ~9.1 | ~1.3 | Moderate pKa reduction; increased lipophilicity often enhances membrane passage.[10] |

Note: pKa and logP values are estimations and can vary based on experimental conditions. The table illustrates general trends.

Part 2: Pharmacokinetic and Metabolic Consequences

The physicochemical alterations induced by fluorine have profound implications for how a benzylamine-based drug is processed by the body.

Enhancing Metabolic Stability

One of the most celebrated applications of fluorine in drug design is its ability to block metabolic "soft spots."[1][11] Benzylamine and its derivatives are substrates for various metabolic enzymes, most notably monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes.[12] These enzymes often catalyze oxidation at the benzylic carbon or on the aromatic ring.

The C-F bond is significantly stronger than a C-H bond, making it highly resistant to enzymatic cleavage.[2] By strategically placing a fluorine atom at a metabolically labile site, chemists can prevent oxidative metabolism, thereby increasing the compound's half-life and systemic exposure.[1][13] For example, fluorination at a para-position on the phenyl ring can block hydroxylation at that site, a common metabolic pathway.[13] This strategy has been successfully employed to improve the metabolic stability of numerous drug candidates, leading to more favorable dosing regimens.[1]

It is important to note, however, that while fluorine can block metabolism at one site, it may sometimes redirect it to another. Additionally, in some cases, oxidative defluorination can occur, leading to the formation of phenols and the release of fluoride ions.[14]

Interaction with Monoamine Oxidase (MAO)

Benzylamine is a known substrate for monoamine oxidase B (MAO-B).[12][15] Fluorine substitution can modulate this interaction in several ways. The altered electronic properties of the aromatic ring can affect the rate of enzymatic deamination. While many fluorinated benzylamines remain substrates for MAO-B, their kinetic parameters may be altered.[16]

Interestingly, the fluorobenzyl moiety has become a key pharmacophore in the design of selective MAO-B inhibitors for the treatment of neurodegenerative diseases like Parkinson's disease.[17][18] For instance, the structure of the approved drug safinamide features a fluorobenzyloxy motif that is crucial for its potent and reversible inhibition of MAO-B.[17][19] In these cases, the fluorine atom contributes to the overall binding affinity and selectivity profile of the inhibitor.[17][20]

Diagram 1: Influence of Fluorine Substitution on Benzylamine Properties

This diagram illustrates the causal chain from fluorine's fundamental properties to its ultimate impact on the pharmacological profile of benzylamine derivatives.

Caption: Causal pathway from fluorine's intrinsic properties to an optimized drug candidate.

Part 3: Synthetic Strategies and Methodologies

The synthesis of fluorinated benzylamines is a well-established field with several reliable methods available to the medicinal chemist. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Reductive Amination of Fluorinated Benzaldehydes

One of the most common and versatile methods for preparing fluorinated benzylamines is the reductive amination of the corresponding fluorobenzaldehyde.[21] This two-step, one-pot procedure involves the initial formation of an imine by reacting the aldehyde with an ammonia source (like liquefied ammonia or ammonium acetate), followed by in-situ reduction to the amine.

Experimental Protocol: Synthesis of 4-Fluorobenzylamine via Reductive Amination

-

Rationale: This protocol utilizes a nano-nickel catalyst for a high-yield hydrogenation, which is a more efficient and potentially safer alternative to traditional Raney Nickel under high pressure.[21]

-

Step 1: Reaction Setup: In a high-pressure autoclave, charge 4-fluorobenzaldehyde, methanol (as solvent), and a catalytic amount (0.1-1.0% by weight of the aldehyde) of a nano-nickel catalyst.[21]

-